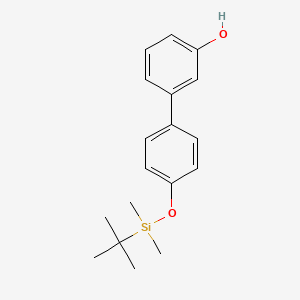
4'-(Tert-butyl-dimethyl-silanyloxy)-biphenyl-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(Tert-butyl-dimethyl-silanyloxy)-biphenyl-3-OL is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a tert-butyl-dimethyl-silanyloxy group attached to the biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Tert-butyl-dimethyl-silanyloxy)-biphenyl-3-OL typically involves multiple steps, starting from commercially available materials. One common approach involves the protection of the hydroxy group using tert-butyl-dimethyl-silyl chloride in the presence of imidazole, followed by various functional group transformations . The reaction conditions often include the use of organic solvents such as methylene chloride and bases like n-BuLi.
Industrial Production Methods
While specific industrial production methods for 4’-(Tert-butyl-dimethyl-silanyloxy)-biphenyl-3-OL are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting.
Analyse Des Réactions Chimiques
Types of Reactions
4’-(Tert-butyl-dimethyl-silanyloxy)-biphenyl-3-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The biphenyl structure allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the biphenyl ring.
Applications De Recherche Scientifique
4’-(Tert-butyl-dimethyl-silanyloxy)-biphenyl-3-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: It is utilized in the production of materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 4’-(Tert-butyl-dimethyl-silanyloxy)-biphenyl-3-OL involves its interaction with molecular targets and pathways within a system. The tert-butyl-dimethyl-silanyloxy group can influence the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The biphenyl structure provides a rigid framework that can interact with specific enzymes or receptors, leading to desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(tert-Butyl-dimethyl-silanyloxy)-but-2-ynoic acid: Known for its versatility in chemical synthesis.
4-(tert-Butyl-dimethyl-silanyloxy)-cyclohexanol: Used in various chemical research applications.
4-(tert-Butyl-dimethyl-silanyloxy)-3,3-dimethyl-butyronitrile: Another compound with similar protective groups.
Uniqueness
4’-(Tert-butyl-dimethyl-silanyloxy)-biphenyl-3-OL is unique due to its biphenyl structure combined with the tert-butyl-dimethyl-silanyloxy group. This combination provides distinct chemical properties, making it valuable in specific synthetic and research applications.
Propriétés
Numéro CAS |
887585-50-4 |
|---|---|
Formule moléculaire |
C18H24O2Si |
Poids moléculaire |
300.5 g/mol |
Nom IUPAC |
3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]phenol |
InChI |
InChI=1S/C18H24O2Si/c1-18(2,3)21(4,5)20-17-11-9-14(10-12-17)15-7-6-8-16(19)13-15/h6-13,19H,1-5H3 |
Clé InChI |
FTHCWAPKWJFAOI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=CC(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


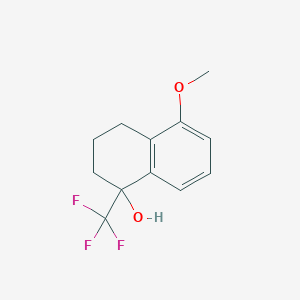
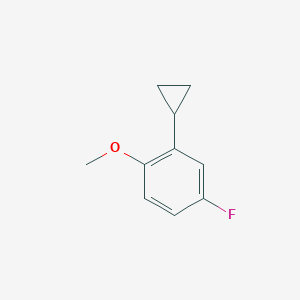
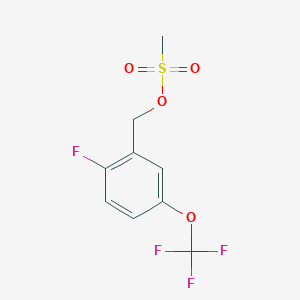

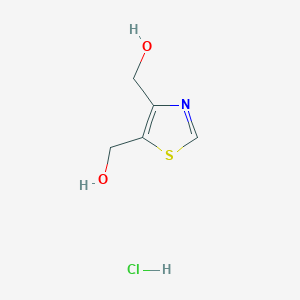
![1-[(2R,3S,4S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-phenoxycarbothioyloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13718222.png)

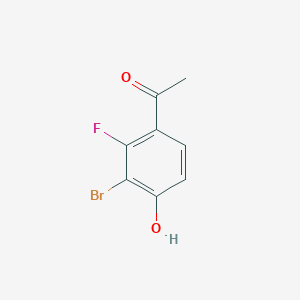
![[Dibutyl(trifluoromethylsulfonyloxy)stannyl] tris(fluoranyl)methanesulfonate](/img/structure/B13718241.png)
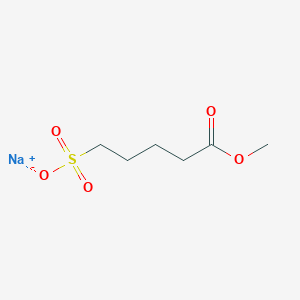

![3-[6-(tert-Butyl)-2-benzimidazolyl]aniline](/img/structure/B13718250.png)


